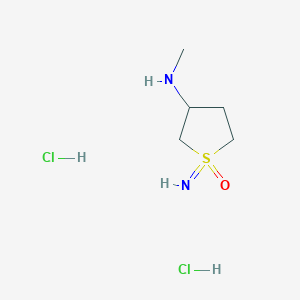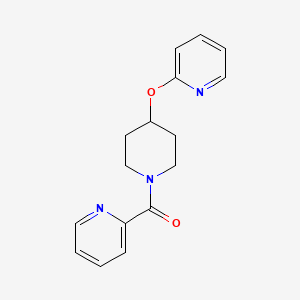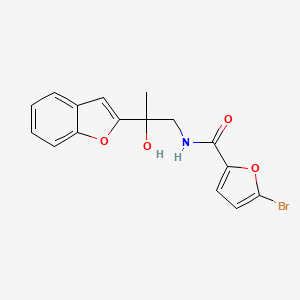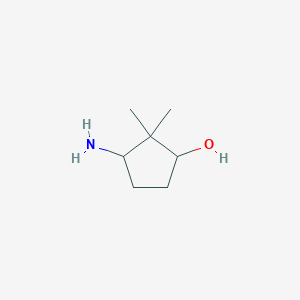![molecular formula C20H18N4O3S B2478259 N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-60-2](/img/no-structure.png)
N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiomodulatory Effects
Quinazolinone derivatives, like the compound , have shown potential in radiomodulatory applications. Specifically, certain derivatives bearing benzenesulfonamide moiety with variable acetamide tail have been synthesized and screened for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a target for the nuclear factor erythroid 2-related factor 2 (Nrf2). These compounds demonstrated potent NQO1 inducer activity in vitro and exhibited low toxicity in mice. They also reduced the damaging effects of gamma radiation in liver tissues, hinting at their potential as radiomodulatory agents (Soliman et al., 2020).
H1-antihistaminic Activity
Quinazolinone derivatives have also been researched for their potential as H1-antihistaminic agents. A series of novel quinazolinones were synthesized and showed significant protection in animal models from histamine-induced bronchospasm. These findings suggest these compounds could be developed into new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Analgesic Effects
Another area of application for quinazolinone derivatives is in analgesics. These compounds have been evaluated for their analgesic effect in a mice pain model, demonstrating significant reduction in spontaneous nociception in a capsaicin-induced test. This indicates the potential of certain quinazolinone derivatives as scaffolds for new analgesic drugs, especially for pathological pain like arthritis (Bonacorso et al., 2016).
Antitumour Activity
Quinazolinone derivatives have shown promising results as antitumor agents. For instance, a potent antifolate inhibitor of thymidylate synthetase, which is a quinazolinone derivative, exhibited high therapeutic efficacy in animal models by inhibiting tumor cell proliferation and inducing apoptosis. This suggests that certain quinazolinone derivatives could be effective against tumors, possibly even those resistant to other treatments (Jones et al., 1981).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid in methanol using triethylamine as a catalyst to form N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether.", "Step 5: Neutralization of the final product with sodium bicarbonate solution.", "Step 6: Extraction of the final product with diethyl ether.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporation of the solvent to obtain the final product as a solid.", "Step 9: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
958562-60-2 |
分子式 |
C20H18N4O3S |
分子量 |
394.45 |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-13-8-6-12(7-9-13)11-21-17(25)10-16-19(26)24-18(22-16)14-4-2-3-5-15(14)23-20(24)28/h2-9,16,22H,10-11H2,1H3,(H,21,25) |
InChIキー |
VLEPRVOCEYRZNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2478179.png)
![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)
![2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2478181.png)


![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)

![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)

